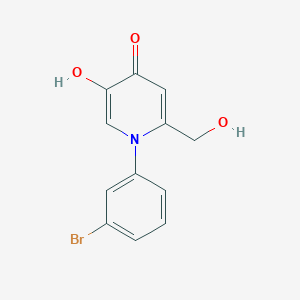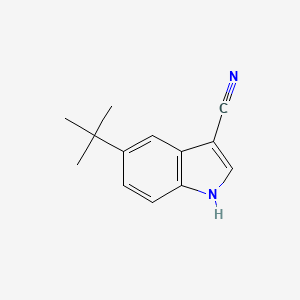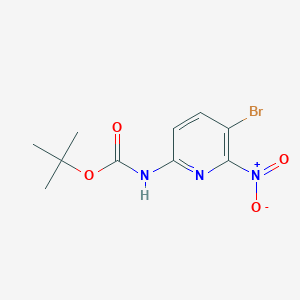
1-(2,3,4-trichlorophenyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,4-trichlorophenyl)ethan-1-ol is an organic compound with the molecular formula C8H7Cl3O. It is a derivative of phenylethanol where three chlorine atoms are substituted at the 2, 3, and 4 positions of the phenyl ring. This compound is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2,3,4-trichlorophenyl)ethan-1-ol can be synthesized through several methods. One common method involves the reduction of 1-(2,3,4-trichlorophenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for 1-(2,3,4-trichlorophenyl)ethanol are not widely documented, the general approach would involve large-scale reduction reactions using efficient and cost-effective reducing agents. The process would be optimized for yield and purity, with considerations for safety and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3,4-trichlorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-(2,3,4-trichlorophenyl)ethanone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction can lead to the formation of 1-(2,3,4-trichlorophenyl)ethane.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form 1-(2,3,4-trichlorophenyl)ethyl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) or ethanol.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 1-(2,3,4-Trichlorophenyl)ethanone.
Reduction: 1-(2,3,4-Trichlorophenyl)ethane.
Substitution: 1-(2,3,4-Trichlorophenyl)ethyl chloride.
Applications De Recherche Scientifique
1-(2,3,4-trichlorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It is utilized in studies involving enzyme interactions and metabolic pathways.
Medicine: Research on its potential therapeutic effects and interactions with biological systems.
Industry: It serves as a precursor for the production of other chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2,3,4-trichlorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the trichlorophenyl group can interact with hydrophobic regions of proteins and enzymes, affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4,6-Trichlorophenyl)ethanol: Similar structure but with chlorine atoms at different positions.
1-(2,3,5-Trichlorophenyl)ethanol: Another isomer with chlorine atoms at different positions.
1-(2,3,4-Trichlorophenyl)ethanone: The ketone analog of 1-(2,3,4-trichlorophenyl)ethanol.
Uniqueness
1-(2,3,4-trichlorophenyl)ethan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which influences its chemical reactivity and interactions with biological molecules. This unique structure makes it valuable for specific research applications and chemical synthesis processes.
Propriétés
Formule moléculaire |
C8H7Cl3O |
|---|---|
Poids moléculaire |
225.5 g/mol |
Nom IUPAC |
1-(2,3,4-trichlorophenyl)ethanol |
InChI |
InChI=1S/C8H7Cl3O/c1-4(12)5-2-3-6(9)8(11)7(5)10/h2-4,12H,1H3 |
Clé InChI |
YNNJNUFAFGNMQI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)Cl)Cl)Cl)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-5-tosyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B8788533.png)
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-(1,2,4-oxadiazol-5-yl)-](/img/structure/B8788539.png)


![Methyl 6-methyl-2-phenyl-[1,2,4]triazolo[1,5-A]pyridine-7-carboxylate](/img/structure/B8788555.png)

![Methyl 5,6-dimethyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B8788576.png)
![2-(Benzo[d][1,3]dioxol-5-yl)ethane-1-thiol](/img/structure/B8788591.png)



